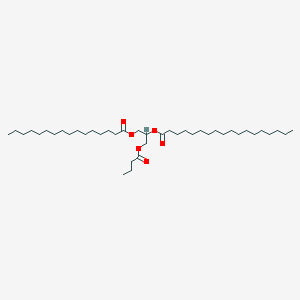

1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol

Descripción

Propiedades

IUPAC Name |

(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDICJGWYEVKHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de 1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol implica la esterificación de glicerol con ácido palmítico, ácido esteárico y ácido butírico. La reacción normalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluenosulfónico, y se lleva a cabo en condiciones de reflujo . Los métodos de producción industrial pueden implicar procesos enzimáticos que utilizan lipasas para lograr la esterificación regioselectiva .

Análisis De Reacciones Químicas

1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol sufre varias reacciones químicas, que incluyen:

Transesterificación: Esta reacción implica el intercambio de los grupos éster con alcoholes, produciendo nuevos ésteres y glicerol.

Los reactivos y condiciones comunes para estas reacciones incluyen agua y ácidos para la hidrólisis, oxígeno o peróxidos para la oxidación, y alcoholes con catalizadores para la transesterificación .

Aplicaciones Científicas De Investigación

1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Bioquímica lipídica: Se utiliza para estudiar la estereoespecificidad y la tiposelectividad de las lipasas.

Desarrollo farmacéutico: El compuesto sirve como sustrato modelo para desarrollar inhibidores de lipasas y otros fármacos relacionados con los lípidos.

Ciencia nutricional: Se utiliza para investigar las vías metabólicas de los triacilgliceroles y su impacto en la salud.

Aplicaciones industriales: El compuesto se utiliza en la formulación de varios productos a base de lípidos, incluidos cosméticos y aditivos alimentarios.

Mecanismo De Acción

El mecanismo de acción de 1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol implica su interacción con las lipasas, que hidrolizan los enlaces éster para liberar ácidos grasos libres y glicerol . Estos ácidos grasos libres pueden participar luego en varias vías metabólicas, influenciando los procesos celulares y la producción de energía .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Differences :

Backbone Complexity :

- The target compound uses ethylene glycol as its backbone, whereas glycerides (e.g., CAS 14015-55-5) utilize glycerol, introducing hydroxyl groups that enhance hydrophilicity .

- Heterocyclic derivatives (e.g., oxazoline-based esters) exhibit unique reactivity due to nitrogen-containing rings, unlike purely aliphatic esters .

Chain Length and Branching :

- The target compound combines C16:0 (palmitate) and C18:0 (stearate) chains, while simpler esters (e.g., ethyl stearate) have a single acyl chain .

- Triesters (e.g., C₄₇H₉₀O₆) incorporate three acyl groups, increasing molecular weight and hydrophobicity .

Functional Properties :

- Ethyl stearate (C18:C2) is more volatile (lower molecular weight) and less thermally stable than the target compound .

- Glycerol-based esters (e.g., CAS 14015-55-5) are biologically relevant in lipid membranes, whereas the target compound’s role is linked to microbial metabolite modulation .

Biological Activity :

Actividad Biológica

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound in focus, Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester , is a derivative that combines structural elements of octadecanoic acid with specific functional groups that may influence its biological activity. This article explores the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula for Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is with a molecular weight of approximately 863.4 g/mol. Its structure includes:

- An octadecanoic acid backbone

- Alkoxy functional groups that could enhance solubility and bioavailability.

Fatty Acid Metabolism

Fatty acids play critical roles in cellular metabolism. Octadecanoic acid has been shown to influence lipid metabolism and storage in various studies. Research indicates that fatty acids can modulate gene expression related to lipid metabolism, impacting conditions such as obesity and diabetes .

Anti-inflammatory Properties

Several studies suggest that derivatives of fatty acids exhibit anti-inflammatory effects. For instance, octadecanoic acid esters have been reported to reduce the production of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

Research has indicated that certain fatty acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. In vitro studies have shown that octadecanoic acid derivatives can scavenge free radicals effectively, contributing to cellular protection mechanisms .

Case Studies

The biological activities of octadecanoic acid and its derivatives are mediated through several mechanisms:

- Gene Regulation : Fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in fatty acid oxidation and glucose metabolism .

- Cell Signaling : They may influence signaling pathways associated with inflammation and oxidative stress response.

- Membrane Fluidity : The incorporation of fatty acids into cell membranes can affect membrane fluidity and function, influencing cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.